Levomethadyl acetate

説明

Levo-alphacetylmethadol is a DEA Schedule II controlled substance. Substances in the DEA Schedule II have a high potential for abuse which may lead to severe psychological or physical dependence. It is a Opiates substance.

Levacetylmethadol is a narcotic analgesic with a long onset and duration of action. It is used mainly in the treatment of narcotic dependence. Levacetylmethadol was withdrawn from use in the European Union due to its high risk of QT interval prolongation. The production of levacetylmethadol in the US has ceased as well.

Levomethadyl acetate is a natural product found in Bos taurus and Apis cerana with data available.

This compound is only found in individuals that have used or taken this drug. It is a narcotic analgesic with a long onset and duration of action. It is used mainly in the treatment of narcotic dependence. [PubChem] Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. This compound effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability.

A narcotic analgesic with a long onset and duration of action.

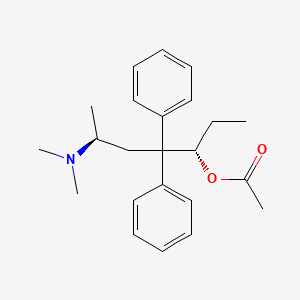

Structure

3D Structure

特性

Key on ui mechanism of action |

Opiate receptors (Mu, Kappa, Delta) are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins. Binding of the opiate stimulates the exchange of GTP for GDP on the G-protein complex. As the effector system is adenylate cyclase and cAMP located at the inner surface of the plasma membrane, opioids decrease intracellular cAMP by inhibiting adenylate cyclase. Subsequently, the release of nociceptive neurotransmitters such as substance P, GABA, dopamine, acetylcholine and noradrenaline is inhibited. Opioids also inhibit the release of vasopressin, somatostatin, insulin and glucagon. Levomethadyl acetate effectively opens calcium-dependent inwardly rectifying potassium channels (OP1 receptor agonist), resulting in hyperpolarization and reduced neuronal excitability. |

|---|---|

CAS番号 |

1477-40-3 |

分子式 |

C23H31NO2 |

分子量 |

353.5 g/mol |

IUPAC名 |

[(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate |

InChI |

InChI=1S/C23H31NO2/c1-6-22(26-19(3)25)23(17-18(2)24(4)5,20-13-9-7-10-14-20)21-15-11-8-12-16-21/h7-16,18,22H,6,17H2,1-5H3/t18-,22-/m0/s1 |

InChIキー |

XBMIVRRWGCYBTQ-AVRDEDQJSA-N |

SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

異性体SMILES |

CC[C@@H](C(C[C@H](C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

正規SMILES |

CCC(C(CC(C)N(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)OC(=O)C |

外観 |

Solid powder |

他のCAS番号 |

1477-40-3 |

物理的記述 |

Solid |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

15 mg/mL 1.79e-03 g/L |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(3R,6R)-3-Acetoxy-6-dimethylamino-4,4-diphenylheptane 6-(Dimethylamino)-4,4-Diphenyl-3-Heptanol Acetate Acemethadone Acetylmethadol Alphacetylmethadol Amidolacetate Dimepheptanol LAAM Levo alpha Acetylmethadol Levo-alpha-Acetylmethadol Levoacetylmethadol Levomethadyl Levomethadyl Acetate Levomethadyl Acetate Hydrochloride Methadol Methadyl Acetate ORLAAM |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Levomethadyl Acetate on Opioid Receptors

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary: Levomethadyl acetate (LAAM), a synthetic opioid agonist, exerts its pharmacological effects through a complex interplay with the endogenous opioid system. This document provides a detailed examination of its mechanism of action, focusing on its metabolic activation, interaction with opioid receptor subtypes, and the subsequent intracellular signaling cascades. The prolonged duration of action of LAAM is primarily attributable to its two active metabolites, nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM), which exhibit significantly higher potency and binding affinity for opioid receptors than the parent compound. This guide synthesizes quantitative data, details common experimental protocols for opioid receptor analysis, and visualizes key pathways and workflows to provide a comprehensive resource for the scientific community.

Introduction and Metabolic Activation

This compound (LAAM or levacetylmethadol) is a long-acting synthetic opioid structurally similar to methadone.[1] It was previously used for the management of opioid dependence.[2][3] A key feature of LAAM's pharmacology is its extensive first-pass metabolism in the liver, primarily by the cytochrome P450 enzyme CYP3A4, into two major active metabolites.[1][4][5] The parent drug, LAAM, is sequentially N-demethylated to form nor-LAAM, which is then further N-demethylated to dinor-LAAM.[4][5] These metabolites are not only active but are more potent than LAAM itself, contributing significantly to the drug's sustained therapeutic effect.[1][5][6] This metabolic activation is crucial for understanding its overall mechanism of action.

Interaction with Opioid Receptors

LAAM and its metabolites exert their effects by acting as agonists at opioid receptors, primarily the mu-opioid receptor (MOR).[1][2][7] Opioid receptors are G-protein coupled receptors (GPCRs) that mediate the effects of both endogenous opioid peptides and exogenous opiates.[4][8] The interaction of LAAM and its metabolites can be characterized by their binding affinity and their functional activity in stimulating downstream signaling.

Receptor Binding Affinity

Binding affinity, typically quantified by the inhibition constant (Ki), measures how tightly a ligand binds to a receptor. Studies have shown that the metabolites of LAAM have a significantly higher affinity for the mu-opioid receptor compared to the parent compound. Nor-LAAM, in particular, demonstrates a potent binding affinity.[6]

Table 1: Opioid Receptor Binding Affinities (Ki) of LAAM and Metabolites

| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

|---|---|---|---|

| This compound (LAAM) | Mu (μ) | 740 | [6] |

| nor-LAAM | Mu (μ) | 5.6 | [6] |

| dinor-LAAM | Mu (μ) | Data not available in searched literature | |

Functional Activity and Signaling Pathways

As agonists, LAAM and its metabolites activate opioid receptors, triggering intracellular signaling cascades. Opioid receptors are coupled to inhibitory G-proteins (Gi/o).[4][8]

G-Protein Signaling: Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit of the associated G-protein.[4] This causes the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP).[4][8][9]

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuronal membrane.[4][8] It also inhibits N-type voltage-gated calcium channels, reducing calcium influx.[9]

Together, these actions decrease neuronal excitability and inhibit the release of nociceptive neurotransmitters like substance P, GABA, and dopamine, producing analgesia and other opioid effects.[4]

β-Arrestin Pathway: In addition to G-protein signaling, agonist binding can also lead to the phosphorylation of the GPCR by G-protein-coupled receptor kinases (GRKs). This promotes the recruitment of β-arrestin proteins.[10][11] β-arrestin recruitment can lead to receptor desensitization, internalization, and the initiation of separate, G-protein-independent signaling cascades.[10][12] The relative tendency of a ligand to activate the G-protein pathway versus the β-arrestin pathway is known as "biased agonism."[13][14] While morphine is considered a relatively unbiased agonist, specific data on the bias profile of LAAM and its metabolites are not extensively detailed in the available literature.

References

- 1. Levacetylmethadol - Wikipedia [en.wikipedia.org]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Orlaam (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Determination of l-alpha-acetylmethadol (LAAM), norLAAM, and dinorLAAM in clinical and in vitro samples using liquid chromatography with electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nor-LAAM loaded PLGA Microparticles for Treating Opioid Use Disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Hydrochloride - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation [mdpi.com]

- 11. β-arrestin recruitment facilitates a direct association with G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Arrestin recruitment and signaling by G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchportal.ip-paris.fr [researchportal.ip-paris.fr]

A Comprehensive Technical Guide to the Pharmacokinetic Profile of Levomethadyl Acetate and Its Active Metabolites

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (LAAM), a synthetic opioid agonist, has historically been used in the management of opioid dependence. Its clinical efficacy is intrinsically linked to its complex pharmacokinetic profile, characterized by its conversion to two active metabolites: nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM). This technical guide provides an in-depth analysis of the absorption, distribution, metabolism, and excretion of LAAM and its principal metabolites. The document is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key pathways to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Pharmacokinetic Profile

LAAM is administered orally and is rapidly absorbed, with plasma levels becoming detectable within 15 to 30 minutes and reaching peak concentrations in 1.5 to 2 hours at steady-state.[1] It undergoes extensive first-pass metabolism in the liver, where it is sequentially N-demethylated by the cytochrome P450 isoform CYP3A4 to its active metabolites, nor-LAAM and dinor-LAAM.[1][2] Both of these metabolites are pharmacologically active and contribute significantly to the prolonged duration of LAAM's clinical effects.[1][2] The parent drug and its metabolites exhibit long half-lives, which allows for a less frequent dosing schedule (three times a week) compared to other opioid maintenance therapies like methadone.[1][3]

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and its active metabolites in humans.

| Parameter | This compound (LAAM) | nor-LAAM | dinor-LAAM |

| Half-life (t½) | 2.6 days[1][2][3][4] | ~2 days[1][3] | ~4 days[1][3] |

| Time to Peak Plasma Concentration (Tmax) | 1.5 - 2 hours (at steady-state)[1] | - | - |

| Clearance (CL) | ~0.22 L/kg/hr[1][3] | - | - |

| Volume of Distribution (Vd) | ~20 L/kg[1][3] | - | - |

| Protein Binding | ~80%[2][4] | - | - |

Experimental Protocols

The determination of the pharmacokinetic profile of LAAM and its metabolites has been achieved through various experimental designs and analytical methodologies. Below are detailed protocols for key experiments cited in the literature.

Human Pharmacokinetic Study: Oral Administration

Objective: To determine the pharmacokinetic profile of LAAM and its metabolites after single or multiple oral doses in human subjects.

Methodology:

-

Subject Selection: Healthy adult volunteers or opioid-dependent patients are recruited. Exclusion criteria typically include significant medical or psychiatric disorders, use of interacting medications, and pregnancy.[5] Informed consent is obtained from all participants.

-

Drug Administration: A specified oral dose of LAAM hydrochloride solution is administered to the subjects. For multiple-dose studies, the drug is administered at regular intervals (e.g., three times a week).[1][3]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predetermined time points before and after drug administration. A typical sampling schedule might include pre-dose, and then 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, and 96 hours post-dose.[6]

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then transferred to labeled tubes and stored at -20°C or lower until analysis.[7]

-

Data Analysis: Plasma concentrations of LAAM, nor-LAAM, and dinor-LAAM are determined using a validated analytical method. Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and volume of distribution are calculated using non-compartmental or compartmental analysis.[8]

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Objective: To quantify the concentrations of LAAM, nor-LAAM, and dinor-LAAM in human plasma with high sensitivity and specificity.

Protocol:

-

Sample Preparation:

-

A 1.0 mL aliquot of plasma is mixed with an internal standard (e.g., a deuterated analog of LAAM).

-

The sample is then subjected to solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes from plasma proteins and other interfering substances.

-

The extracted sample is evaporated to dryness and reconstituted in a mobile phase-compatible solvent.[5]

-

-

Chromatographic Separation:

-

An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system.

-

The analytes are separated on a C18 reversed-phase column using a gradient elution with a mobile phase typically consisting of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

-

Mass Spectrometric Detection:

-

The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for LAAM, nor-LAAM, dinor-LAAM, and the internal standard, ensuring high selectivity and sensitivity.[5]

-

-

Quantification: A calibration curve is generated by analyzing standards of known concentrations, and the concentrations of the analytes in the plasma samples are determined by comparing their peak area ratios to the internal standard against the calibration curve.[5]

Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To provide an alternative robust method for the quantification of LAAM and its metabolites in biological samples.

Protocol:

-

Sample Preparation and Derivatization:

-

Plasma samples are first subjected to an extraction procedure, similar to that used for LC-MS/MS, to isolate the analytes.

-

As LAAM and its metabolites are not sufficiently volatile for GC analysis, a derivatization step is necessary. This often involves acetylation or silylation to increase their volatility.[9]

-

-

Gas Chromatographic Separation:

-

The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

-

The temperature of the GC oven is programmed to increase gradually to separate the derivatized analytes based on their boiling points and interaction with the stationary phase.

-

-

Mass Spectrometric Detection:

-

The separated compounds eluting from the GC column are introduced into a mass spectrometer.

-

The mass spectrometer is typically operated in the selected ion monitoring (SIM) mode, where only ions of specific mass-to-charge ratios characteristic of the derivatized analytes and internal standard are monitored for quantification.

-

-

Quantification: Similar to LC-MS/MS, a calibration curve is constructed using standards of known concentrations to quantify the analytes in the samples.

Mandatory Visualizations

Metabolic Pathway of this compound

References

- 1. Orlaam (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. Levacetylmethadol - Wikipedia [en.wikipedia.org]

- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 4. Levomethadyl_Acetate [bionity.com]

- 5. Determination of l-alpha-acetylmethadol (LAAM), norLAAM, and dinorLAAM in clinical and in vitro samples using liquid chromatography with electrospray ionization and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A comparative study of the pharmacokinetics of traditional and automated dosing/blood sampling systems using gabapentin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative, multiplexed workflow for deep analysis of human blood plasma and biomarker discovery by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanreview.org [europeanreview.org]

- 9. Application of acetate derivatives for gas chromatography-mass spectrometry: novel approaches on carbohydrates, lipids and amino acids analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Synthesis and Purification of Levomethadyl Acetate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of levomethadyl acetate hydrochloride, a synthetic opioid agonist. The following sections detail the multi-step synthesis process, purification methodologies, and analytical techniques for characterization, with a focus on providing actionable experimental protocols and quantitative data to support research and development efforts.

Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a multi-step process that begins with the asymmetric synthesis of its precursor, levomethadone, followed by reduction, acetylation, and final conversion to the hydrochloride salt. A common and efficient route starts from the chiral building block, D-alanine.

Synthesis of Levomethadone Hydrochloride from D-Alanine

The synthesis of the key intermediate, levomethadone hydrochloride, from D-alanine involves a four-step sequence designed to establish the desired stereochemistry with high enantiomeric excess.

Experimental Protocol:

Step 1: Synthesis of N,N-dimethyl-D-alanine

-

To a solution of D-alanine in a suitable solvent, add formaldehyde and a reducing agent (e.g., sodium borohydride or catalytic hydrogenation).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Upon completion, work up the reaction mixture to isolate the crude N,N-dimethyl-D-alanine.

-

Purify the product by recrystallization or column chromatography.

Step 2: Synthesis of (R)-N,N-dimethyl-2-aminopropan-1-ol

-

Reduce the carboxylic acid moiety of N,N-dimethyl-D-alanine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), in an anhydrous ethereal solvent.

-

Carefully quench the reaction and perform an aqueous workup to isolate the crude amino alcohol.

-

Purify the (R)-N,N-dimethyl-2-aminopropan-1-ol by distillation under reduced pressure.

Step 3: Synthesis of (R)-4-(Dimethylamino)-2,2-diphenylpentanenitrile (Levomethadone Nitrile)

-

Activate the hydroxyl group of (R)-N,N-dimethyl-2-aminopropan-1-ol by converting it to a good leaving group, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine).

-

In a separate flask, deprotonate diphenylacetonitrile using a strong base, such as sodium amide or potassium tert-butoxide, in an anhydrous solvent to form the corresponding carbanion.

-

Add the activated amino alcohol to the solution of the diphenylacetonitrile carbanion and heat the reaction mixture to facilitate the nucleophilic substitution reaction.

-

After the reaction is complete, perform an acidic workup to isolate the crude levomethadone nitrile.

-

Purify the product by column chromatography on silica gel.

Step 4: Synthesis of (R)-6-(Dimethylamino)-4,4-diphenylheptan-3-one Hydrochloride (Levomethadone Hydrochloride)

-

React the levomethadone nitrile with an ethyl Grignard reagent (e.g., ethylmagnesium bromide) in an anhydrous ethereal solvent.

-

Hydrolyze the resulting imine intermediate with aqueous acid (e.g., hydrochloric acid) to yield levomethadone.

-

Extract the levomethadone into an organic solvent and subsequently treat it with hydrochloric acid to precipitate the hydrochloride salt.

-

Collect the levomethadone hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

| Step | Starting Material | Key Reagents | Product | Typical Yield | Enantiomeric Excess (e.e.) |

| 1 | D-Alanine | Formaldehyde, Reducing Agent | N,N-dimethyl-D-alanine | >80% | >99% |

| 2 | N,N-dimethyl-D-alanine | LiAlH₄ or BH₃·THF | (R)-N,N-dimethyl-2-aminopropan-1-ol | >85% | >99% |

| 3 | (R)-N,N-dimethyl-2-aminopropan-1-ol | TsCl or MsCl, Diphenylacetonitrile, Base | Levomethadone Nitrile | >70% | >99% |

| 4 | Levomethadone Nitrile | EtMgBr, HCl | Levomethadone Hydrochloride | >90% | >99% |

Synthesis of this compound Hydrochloride

The final steps in the synthesis involve the reduction of the ketone in levomethadone, followed by acetylation and conversion to the hydrochloride salt.

Experimental Protocol:

Step 5: Reduction of Levomethadone to Levomethadol

-

Reduce the ketone functionality of levomethadone hydrochloride using a reducing agent such as sodium borohydride in an alcoholic solvent (e.g., methanol or ethanol).

-

Monitor the reaction by TLC or LC-MS until all the starting material is consumed.

-

Perform an aqueous workup to isolate the crude levomethadol.

Step 6: Acetylation of Levomethadol to this compound

-

Acetylate the hydroxyl group of levomethadol using an acetylating agent such as acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine or triethylamine).

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete.

-

Quench the reaction and perform a workup to isolate the crude this compound.

Step 7: Formation of this compound Hydrochloride

-

Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Add a solution of hydrochloric acid in a compatible solvent (e.g., ethereal HCl or HCl in isopropanol) dropwise with stirring.

-

Collect the precipitated this compound hydrochloride by filtration.

-

Wash the solid with a cold, non-polar solvent and dry it under vacuum.

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 5 | Levomethadone Hydrochloride | Sodium Borohydride | Levomethadol | >90% |

| 6 | Levomethadol | Acetic Anhydride or Acetyl Chloride, Base | This compound | >85% |

| 7 | This compound | Hydrochloric Acid | This compound Hydrochloride | >95% |

Purification of this compound Hydrochloride

Purification of the final product is crucial to remove any unreacted starting materials, byproducts, and other impurities. Recrystallization is the most common and effective method for obtaining high-purity this compound hydrochloride.

Recrystallization

Experimental Protocol:

-

Dissolve the crude this compound hydrochloride in a minimum amount of a hot solvent system. A mixture of ethanol and diethyl ether is a commonly used and effective solvent system.[1]

-

The optimal solvent ratio should be determined empirically but typically involves dissolving the compound in hot ethanol and then slowly adding diethyl ether until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can be used to maximize the yield of the purified product.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.

-

Dry the purified crystals under vacuum to a constant weight.

| Parameter | Value |

| Recrystallization Solvent | Ethanol-Diethyl Ether[1] |

| Expected Purity | >99% |

| Melting Point | 215 °C[1] |

| Appearance | White crystalline solid |

Analytical Characterization

A suite of analytical techniques should be employed to confirm the identity, purity, and stereochemical integrity of the synthesized this compound hydrochloride.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the final compound and for determining the enantiomeric excess.

Purity Analysis (Reversed-Phase HPLC):

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Chiral Purity Analysis (Chiral HPLC):

| Parameter | Condition |

| Column | Chiral stationary phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane:Isopropanol with a small amount of a basic modifier (e.g., diethylamine) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and quantification of volatile impurities and to confirm the molecular weight of the compound.

| Parameter | Condition |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 150 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Detector | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-500 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of the synthesized compound.

-

¹H NMR: Provides information on the proton environment in the molecule. Expected signals would include those for the aromatic protons of the diphenyl groups, the methine and methylene protons of the heptane chain, the N-dimethyl protons, and the acetyl methyl protons.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

Other Analytical Data

| Parameter | Value | Reference |

| Molecular Formula | C₂₃H₃₁NO₂·HCl | [1] |

| Molecular Weight | 389.96 g/mol | [1] |

| Melting Point | 215 °C | [1] |

| Optical Rotation | [α]D²⁵ -60° (c=0.2 in ethanol) | [1] |

Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Synthetic pathway of this compound hydrochloride.

Caption: Recrystallization workflow for purification.

Caption: Analytical workflow for product characterization.

References

Stereospecificity and Pharmacological Activity of Levomethadyl Acetate Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Levomethadyl acetate (LAAM), a synthetic opioid, has a complex pharmacological profile primarily attributed to its stereoisomers and their active metabolites. This technical guide provides a comprehensive overview of the stereospecificity of this compound isomers, detailing their pharmacological activities, metabolic pathways, and the experimental protocols used for their evaluation.

Core Concepts: Stereochemistry and Opioid Action

This compound is a chiral molecule, existing as two enantiomers: l-α-acetylmethadol (l-LAAM) and d-α-acetylmethadol (d-LAAM). The spatial arrangement of atoms in these isomers significantly influences their interaction with opioid receptors, leading to distinct pharmacological effects. The primary target for these compounds is the μ-opioid receptor, a G-protein coupled receptor (GPCR) that mediates the analgesic and euphoric effects of opioids.

Pharmacological Activity: A Tale of Two Isomers and Their Metabolites

The pharmacological activity of this compound is not solely dependent on the parent compound. It undergoes N-demethylation in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme, to form active metabolites: nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM).[1][2] The stereochemistry of the parent isomer dictates the stereochemistry of the resulting metabolites.

Quantitative Data on Pharmacological Activity

The following tables summarize the quantitative data on the receptor binding affinity and analgesic potency of this compound isomers and their principal metabolites.

Table 1: Opioid Receptor Binding Affinity of this compound Isomers and Metabolites

| Compound | IC50 (nM) for [³H]Naloxone Binding |

| l-α-Acetylmethadol | 80 ± 10 |

| d-α-Acetylmethadol | 25 ± 5 |

| l-nor-Acetylmethadol | 15 ± 3 |

| d-nor-Acetylmethadol | 50 ± 8 |

| l-dinor-Acetylmethadol | 10 ± 2 |

| d-dinor-Acetylmethadol | 100 ± 15 |

Data adapted from Horng, Smits, and Wong (1976). IC50 values represent the concentration of the drug that inhibits 50% of the binding of the radioligand [³H]naloxone to opiate receptors in rat brain homogenate.

Table 2: Relative Analgesic Potency of l-α-Acetylmethadol and its Metabolites

| Compound | Relative Potency (l-LAAM = 1) |

| l-α-Acetylmethadol (l-LAAM) | 1 |

| nor-LAAM | 6 - 12 |

| dinor-LAAM | 1.5 - 3 |

Data from Vaupel and Jasinski (1997), based on antinociceptive effects in dogs.[3]

It is noteworthy that d-α-acetylmethadol is reported to be more potent but has a shorter duration of action compared to l-α-acetylmethadol.[4]

Metabolic Pathway of this compound

The metabolic conversion of LAAM to its active metabolites is a critical determinant of its long duration of action. The primary enzyme responsible for this bioactivation is CYP3A4.[1][2] While both l-LAAM and d-LAAM are metabolized through N-demethylation, there is evidence suggesting that this process may be stereoselective.

Caption: Metabolic pathway of this compound.

Signaling Pathway of Mu-Opioid Receptor Activation

Upon binding to the μ-opioid receptor, this compound isomers and their metabolites initiate a cascade of intracellular signaling events. This process is characteristic of Gi/o-coupled GPCRs.

Caption: Mu-opioid receptor signaling pathway.

Experimental Protocols

The characterization of the pharmacological properties of this compound isomers relies on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the inhibitory concentration (IC50) of this compound isomers and their metabolites for the μ-opioid receptor.

Methodology:

-

Membrane Preparation: Homogenize rat brain tissue in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the cell membrane fraction containing the opioid receptors.

-

Incubation: Incubate the membrane preparation with a radiolabeled opioid antagonist (e.g., [³H]naloxone) at a fixed concentration and varying concentrations of the unlabeled test compound (this compound isomer or metabolite).

-

Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound to determine the IC50 value.

Caption: Radioligand binding assay workflow.

Hot Plate Test

This in vivo assay is a common method for assessing the analgesic efficacy of centrally acting analgesics in rodents.

Objective: To determine the analgesic potency (ED50) of this compound isomers and their metabolites.

Methodology:

-

Animal Acclimatization: Acclimatize mice or rats to the testing environment.

-

Drug Administration: Administer the test compound or vehicle to the animals via a specific route (e.g., intraperitoneal, subcutaneous).

-

Testing: At a predetermined time after drug administration, place the animal on a heated surface (typically 55 ± 0.5°C).

-

Measurement: Record the latency for the animal to exhibit a pain response, such as licking a paw or jumping. A cut-off time is established to prevent tissue damage.

-

Data Analysis: Compare the response latencies of the drug-treated groups to the vehicle-treated group. Calculate the ED50, the dose that produces a maximal possible effect in 50% of the animals.

Tail-Flick Test

This is another widely used in vivo assay for evaluating the analgesic properties of opioids.

Objective: To assess the spinal analgesic effects of this compound isomers and their metabolites.

Methodology:

-

Animal Restraint: Gently restrain the mouse or rat.

-

Stimulus Application: Apply a focused beam of radiant heat to a specific portion of the animal's tail.

-

Measurement: Measure the time it takes for the animal to flick its tail away from the heat source.

-

Drug Administration and Re-testing: Administer the test compound and re-test the tail-flick latency at various time points.

-

Data Analysis: Analyze the increase in tail-flick latency as a measure of analgesia.

Conclusion

The pharmacological activity of this compound is a complex interplay of the stereochemistry of the parent drug and its active metabolites. The l-isomer, l-LAAM, and its metabolites, nor-LAAM and dinor-LAAM, are potent μ-opioid receptor agonists, with nor-LAAM exhibiting the highest potency. The d-isomer, while also active, displays a different pharmacological profile. A thorough understanding of this stereospecificity, metabolism, and the underlying signaling mechanisms is crucial for the rational design and development of novel opioid-based therapeutics with improved efficacy and safety profiles.

References

- 1. Metabolism of levo-alpha-Acetylmethadol (LAAM) by human liver cytochrome P450: involvement of CYP3A4 characterized by atypical kinetics with two binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The involvement of cytochrome P450 3A4 in the N-demethylation of L-alpha-acetylmethadol (LAAM), norLAAM, and methadone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. l-alpha-Acetylmethadol, l-alpha-acetyl-N-normethadol and l-alpha-acetyl-N,N-dinormethadol: comparisons with morphine and methadone in suppression of the opioid withdrawal syndrome in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levacetylmethadol - Wikipedia [en.wikipedia.org]

The Rise and Fall of LAAM: A Technical History of a Long-Acting Opioid Agonist for Opioid Dependence

An In-depth Guide for Researchers and Drug Development Professionals

Levo-alpha-acetylmethadol (LAAM), a synthetic opioid agonist, once held promise as a significant advancement in the treatment of opioid dependence. Its unique pharmacological profile, offering a longer duration of action compared to methadone, presented a potential paradigm shift in patient management. This technical guide provides a comprehensive overview of the history, development, pharmacology, clinical evaluation, and eventual withdrawal of LAAM, tailored for an audience of researchers, scientists, and drug development professionals.

A Historical Perspective: From Analgesic to Addiction Treatment

LAAM was first synthesized in the 1940s as an analgesic, but its therapeutic potential in opioid dependence was not explored until the 1960s and 1970s.[1] This exploration was driven by the need for a longer-acting alternative to methadone, which requires daily dosing and frequent clinic visits. The primary advantage of LAAM was its ability to suppress opioid withdrawal symptoms for 48 to 72 hours, allowing for a less frequent, thrice-weekly dosing schedule.[2]

After extensive preclinical and clinical research, LAAM, under the brand name Orlaam®, received FDA approval in 1993 for the treatment of opioid dependence.[2] However, its time on the market was relatively short-lived. In 2001, reports of serious cardiac adverse events, specifically life-threatening ventricular rhythm disorders (torsades de pointes) associated with QTc interval prolongation, led to its withdrawal from the European market.[3] Subsequently, in 2003, the manufacturer discontinued its sale in the United States.[4]

Chemical and Pharmacological Profile

Chemical Synthesis: Levo-alpha-acetylmethadol is the levo isomer of alpha-acetylmethadol. Its synthesis can be achieved through various methods, including a lipase-catalyzed acylation of dimethylaminopropan-2-ol as a starting material.[5] A more recent approach involves the asymmetric synthesis from D-alanine.[6] The hydrochloride salt is the form that was used clinically.

Pharmacodynamics: LAAM and its active metabolites are full agonists at the µ-opioid receptor, the primary target for opioid drugs.[7] This agonism is responsible for its therapeutic effects, including the suppression of withdrawal symptoms and craving for illicit opioids.

Pharmacokinetics: A key feature of LAAM is its complex pharmacokinetic profile. After oral administration, LAAM is extensively metabolized in the liver by the cytochrome P450 enzyme CYP3A4 into two active metabolites: nor-LAAM (levo-alpha-acetyl-N-normethadol) and dinor-LAAM (levo-alpha-acetyl-N,N-dinormethadol).[4][8] These metabolites are more potent µ-opioid receptor agonists than the parent drug and have a longer half-life, contributing significantly to LAAM's extended duration of action.[2]

Preclinical and Clinical Development: A Summary of Evidence

Preclinical Studies

Early preclinical studies in animal models, such as the chronic spinal dog, were crucial in characterizing the pharmacological properties of LAAM and its metabolites. These studies demonstrated that nor-LAAM and dinor-LAAM were significantly more potent than LAAM itself in producing typical opioid effects and in suppressing morphine withdrawal.[2]

Clinical Trials

Numerous clinical trials were conducted to evaluate the safety and efficacy of LAAM for opioid dependence, many of which compared it directly to methadone. These trials consistently showed that LAAM was at least as effective as methadone in reducing illicit opioid use.

Quantitative Data from Comparative Clinical Trials

The following tables summarize key quantitative data from comparative clinical trials of LAAM and methadone.

| Table 1: Efficacy of LAAM vs. Methadone in Reducing Opiate Use | |

| Study/Parameter | LAAM |

| Glanz et al. (Meta-analysis) [9] | Favored LAAM (not statistically significant) |

| Annon et al. [1][10] | 40% opiate-positive urine tests |

| Oliveto et al. (High Dose) [11] | 0.22 (proportion of opiate-positive urines) |

| Oliveto et al. (Low Dose) [11] | 0.53 (proportion of opiate-positive urines) |

| Table 2: Treatment Retention in LAAM vs. Methadone Trials | |

| Study/Parameter | LAAM |

| Glanz et al. (Meta-analysis) [9] | Lower retention (statistically significant) |

| Annon et al. [1][10] | No significant difference |

| Giacomuzzi et al. (Meta-analysis) [12] | Higher cessation of allocated medication (RR 1.36) |

| Table 3: Adverse Events in LAAM Clinical Trials | |

| Adverse Event | Reported Findings |

| QTc Interval Prolongation | A controlled clinical trial showed a significant increase in the QTc interval in patients receiving LAAM compared to methadone.[3] |

| Discontinuation due to Side Effects | A meta-analysis found a statistically significant higher rate of discontinuation due to side effects with LAAM compared to methadone.[9] |

| Mortality | A meta-analysis of 10 studies reported 5 deaths in the LAAM group versus 1 in the methadone group (RR 2.28, not statistically significant).[12] |

Experimental Protocols: A Methodological Overview

The following provides a generalized experimental protocol for a randomized controlled trial comparing LAAM and methadone, based on common elements from published studies.[1][7][11]

A Representative Clinical Trial Protocol

-

Objective: To compare the efficacy and safety of LAAM and methadone for the treatment of opioid dependence.

-

Study Design: A multi-center, randomized, open-label, parallel-group clinical trial.

-

Participants:

-

Inclusion Criteria: Adults with a diagnosis of opioid dependence (DSM criteria), evidence of current opioid use (e.g., positive urine toxicology), and seeking treatment.

-

Exclusion Criteria: Severe medical or psychiatric conditions, pregnancy, current use of medications known to prolong the QTc interval.

-

-

Randomization: Participants are randomly assigned in a pre-determined ratio (e.g., 1:1 or 2:1) to receive either LAAM or methadone.

-

Intervention:

-

LAAM Group: Initial dose of 20-40 mg, with gradual titration based on clinical response to a maintenance dose (typically 60-100 mg) administered three times a week.

-

Methadone Group: Initial dose of 20-30 mg, with gradual titration to a stable daily maintenance dose (typically 60-100 mg).

-

-

Assessments:

-

Primary Outcome: Efficacy, measured by the proportion of opioid-positive urine samples collected weekly or bi-weekly.

-

Secondary Outcomes: Treatment retention, self-reported drug use, craving scores, and adverse events.

-

Safety Monitoring: Regular monitoring of vital signs, electrocardiograms (ECGs) to assess the QTc interval, and blood chemistry.

-

-

Data Analysis: Statistical comparison of the primary and secondary outcomes between the two treatment groups using appropriate statistical tests (e.g., chi-square test for proportions, survival analysis for retention).

Signaling Pathways and Experimental Workflows

The therapeutic and adverse effects of LAAM are mediated through its interaction with the µ-opioid receptor, a G-protein coupled receptor (GPCR).

Mu-Opioid Receptor Signaling Pathway

Upon binding of an agonist like LAAM or its metabolites, the µ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways. The primary pathway involves the activation of inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels. Another important pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades that have been implicated in some of the adverse effects of opioids.[13][14][15]

Caption: Mu-opioid receptor signaling cascade initiated by LAAM.

Experimental Workflow: From Patient Recruitment to Data Analysis

The following diagram illustrates a typical workflow for a clinical trial comparing LAAM and methadone.

Caption: A typical experimental workflow for a LAAM clinical trial.

The Withdrawal of LAAM and Future Directions

The primary reason for the withdrawal of LAAM from the market was its association with QTc interval prolongation and the risk of torsades de pointes.[3] This cardiotoxicity, although rare, was a significant safety concern that ultimately outweighed its benefits of less frequent dosing.

Despite its withdrawal, the story of LAAM offers valuable lessons for the development of future treatments for opioid dependence. The concept of a long-acting agonist remains highly attractive for improving patient adherence and reducing the burden of daily clinic visits. Research is ongoing to develop new long-acting formulations of buprenorphine and other opioids with improved safety profiles. The experience with LAAM underscores the critical importance of thorough cardiovascular safety assessment in the development of all new medications, particularly those that may have effects on cardiac ion channels. The focus on developing biased agonists that preferentially activate G-protein signaling over β-arrestin pathways is one promising avenue to potentially separate the therapeutic effects of opioids from their adverse effects.[13][14][15]

References

- 1. Levo-alpha-acetylmethadol (LAAM) versus methadone: treatment retention and opiate use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. l-alpha-Acetylmethadol, l-alpha-acetyl-N-normethadol and l-alpha-acetyl-N,N-dinormethadol: comparisons with morphine and methadone in suppression of the opioid withdrawal syndrome in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo metabolism of a selective δ-opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Levacetylmethadol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2017035224A1 - Synthesis of levomethadone hydrochloride or dextromethadone hydrochloride and methods for use thereof - Google Patents [patents.google.com]

- 7. A randomized, open-label trial comparing methadone and Levo-Alpha-Acetylmethadol (LAAM) in maintenance treatment of opioid addiction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolism of methadone and levo-alpha-acetylmethadol (LAAM) by human intestinal cytochrome P450 3A4 (CYP3A4): potential contribution of intestinal metabolism to presystemic clearance and bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Methadone vs. L-alpha-acetylmethadol (LAAM) in the treatment of opiate addiction. A meta-analysis of the randomized, controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of LAAM dose on opiate use in opioid-dependent patients. A pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. LAAM maintenance vs methadone maintenance for heroin dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The μ-opioid receptor-mediated Gi/o protein and β-arrestin2 signaling pathways both contribute to morphine-induced side effects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Properties of Levomethadyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levomethadyl acetate, a synthetic opioid, has a notable history in the management of opioid dependence. Its unique pharmacological profile, characterized by a long duration of action, is primarily attributed to its active metabolites. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, pharmacokinetics, and pharmacodynamics of this compound and its principal metabolites, nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM). Detailed experimental methodologies for its synthesis and analysis are presented, alongside a thorough examination of its mechanism of action at the mu-opioid receptor and the subsequent intracellular signaling cascades. This document is intended to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and pharmacology.

Molecular Structure and Physicochemical Properties

This compound, chemically known as [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate, is the levo-isomer of alpha-acetylmethadol (LAAM).[1] It is a synthetic opioid structurally similar to methadone. The hydrochloride salt is a white crystalline powder.[2]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | [(3S,6S)-6-(dimethylamino)-4,4-diphenylheptan-3-yl] acetate | [1] |

| Synonyms | LAAM, levo-alpha-acetylmethadol, Levacetylmethadol, Orlaam | [1] |

| CAS Number | 1477-40-3 (base), 43033-72-3 (hydrochloride) | [1] |

| Molecular Formula | C23H31NO2 | [1] |

| Molecular Weight | 353.506 g/mol | [1] |

| Melting Point | 215 °C | [1] |

| Solubility | Soluble in water (>15 mg/mL), ethanol, and methyl ethyl ketone | [2] |

| Octanol:Water Partition Coefficient | 405:1 at physiologic pH | [2] |

Pharmacodynamics: Mechanism of Action and Receptor Binding

This compound and its metabolites exert their pharmacological effects primarily through agonism at the mu-opioid receptor, a G-protein coupled receptor (GPCR).[3][4] The binding of these compounds to the mu-opioid receptor initiates a cascade of intracellular events, leading to the modulation of neuronal activity and the analgesic and euphoric effects characteristic of opioids. The metabolites of this compound are more potent than the parent drug.[2]

Table 2: Opioid Receptor Binding Affinities (Ki) of this compound and Metabolites

| Compound | Mu-Opioid Receptor (Ki, nM) | Delta-Opioid Receptor (Ki, nM) | Kappa-Opioid Receptor (Ki, nM) | Reference(s) |

| This compound (LAAM) | 740 | Low Affinity | Low Affinity | [5] |

| nor-LAAM | 5.6 | Low Affinity | Low Affinity | [5] |

| dinor-LAAM | Data not readily available | Data not readily available | Data not readily available |

Mu-Opioid Receptor Signaling Pathway

Upon agonist binding, the mu-opioid receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins, primarily of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gα subunit, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit N-type voltage-gated calcium channels. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, which are the cellular hallmarks of opioid-induced analgesia.[6]

Furthermore, prolonged or high-dose activation of the mu-opioid receptor can lead to the recruitment of β-arrestin 2.[7][8] This interaction can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling, including the activation of the mitogen-activated protein kinase (MAPK) cascade.[6]

Pharmacokinetics

This compound is administered orally and undergoes extensive first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] This metabolism results in the formation of its two major active metabolites, nor-LAAM and dinor-LAAM, through sequential N-demethylation. These metabolites have longer half-lives than the parent compound, contributing to the prolonged duration of action of this compound.[2]

Table 3: Pharmacokinetic Parameters of this compound and its Metabolites in Humans (at Steady-State)

| Parameter | This compound (LAAM) | nor-LAAM | dinor-LAAM | Reference(s) |

| Time to Peak Concentration (Tmax) | 1.5 - 2 hours | ~2 days (half-life) | ~4 days (half-life) | [2] |

| Peak Plasma Concentration (Cmax) | 204 ng/mL (34% CV) | 173 ng/mL (34% CV) | 114 ng/mL (28% CV) | [2] |

| Trough Plasma Concentration (Cmin) | 36 ng/mL (62% CV) | 85 ng/mL (58% CV) | 96 ng/mL (34% CV) | [2] |

| Elimination Half-life (t½) | 2.6 days | ~2 days | ~4 days | [2] |

| Apparent Volume of Distribution (Vd) | ~20 L/kg | Data not readily available | Data not readily available | [2] |

| Clearance (CL) | ~0.22 L/kg/hr | Data not readily available | Data not readily available | [2] |

| Protein Binding | ~80% | Data not readily available | Data not readily available | [1] |

Data are from a study with a thrice-weekly dosing regimen and show large inter-patient variability.[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to methadone-like compounds involves the reaction of diphenylacetonitrile with a suitable aminoalkyl chloride. The resulting nitrile is then reacted with a Grignard reagent, followed by hydrolysis to yield the ketone (methadone). For this compound, a similar strategy can be employed, starting with chiral precursors to ensure the correct stereochemistry, followed by reduction of the ketone and subsequent acetylation.

A generalized, conceptual synthesis protocol is as follows:

-

Alkylation of Diphenylacetonitrile: React diphenylacetonitrile with (S)-1-dimethylamino-2-chloropropane in the presence of a strong base such as sodium amide or sodium hydroxide in a polar aprotic solvent like dimethylformamide (DMF). This reaction forms a mixture of isomeric nitriles.

-

Grignard Reaction: The resulting nitrile is reacted with ethylmagnesium bromide in an etheral solvent. This is followed by acidic hydrolysis to yield the corresponding ketone, levomethadone.

-

Stereoselective Reduction: The ketonic group of levomethadone is stereoselectively reduced to the corresponding alcohol, (3S,6S)-methadol, using a suitable reducing agent.

-

Acetylation: The hydroxyl group of (3S,6S)-methadol is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound.

-

Purification: The final product is purified by crystallization or column chromatography.

Note: The synthesis of controlled substances requires appropriate licensing and adherence to all applicable regulations.

Analytical Methodology: Quantification in Biological Matrices

The quantification of this compound and its metabolites in biological samples such as plasma or urine is crucial for pharmacokinetic studies and therapeutic drug monitoring. A common approach involves solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

A representative protocol for the analysis of this compound and its metabolites in plasma is outlined below:

-

Sample Preparation (Solid-Phase Extraction):

-

To 1 mL of plasma, add an internal standard (e.g., a deuterated analog of this compound).

-

Condition a mixed-mode or polymeric reversed-phase SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

-

Elute the analytes with a stronger organic solvent (e.g., methanol or a mixture of acetonitrile and methanol).

-

-

Instrumental Analysis (LC-MS/MS):

-

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a mobile phase-compatible solvent.

-

Inject an aliquot into an LC-MS/MS system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound, nor-LAAM, dinor-LAAM, and the internal standard.

-

-

-

Quantification:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentrations of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Experimental and Analytical Workflows

The development and analysis of pharmaceutical compounds like this compound involve a series of interconnected workflows.

Conclusion

This compound is a long-acting synthetic opioid with a complex pharmacokinetic profile dominated by its active metabolites, nor-LAAM and dinor-LAAM. Its mechanism of action through the mu-opioid receptor is consistent with other opioid analgesics, involving the modulation of G-protein signaling pathways. The extended half-lives of its metabolites necessitate a less frequent dosing schedule compared to other opioid agonists used in addiction therapy. The detailed molecular and pharmacological data, along with the experimental protocols presented in this guide, provide a valuable resource for the scientific community engaged in opioid research and the development of novel therapeutics for pain and substance use disorders. Further research into the specific signaling biases of this compound and its metabolites could offer insights into the development of safer and more effective opioid-based medications.

References

- 1. Orlaam (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]

- 3. mdpi.com [mdpi.com]

- 4. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The mu1, mu2, delta, kappa opioid receptor binding profiles of methadone stereoisomers and morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular mechanisms controlling μ-opioid receptor activation - Nottingham ePrints [eprints.nottingham.ac.uk]

- 8. Receptor heterodimerization leads to a switch in signaling: beta-arrestin2-mediated ERK activation by mu-delta opioid receptor heterodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Levomethadyl Acetate and its Metabolites for Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro binding affinity of levomethadyl acetate (LAAM) and its primary active metabolites, l-alpha-noracetylmethadol (nor-LAAM) and l-alpha-dinoracetylmethadol (dinnor-LAAM), for mu (µ), kappa (κ), and delta (δ) opioid receptors. This document summarizes key quantitative binding data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows.

Core Findings: High Affinity of Metabolites for Mu-Opioid Receptors

This compound is a long-acting opioid agonist that exerts its pharmacological effects primarily through its active metabolites. In vitro studies have demonstrated that the N-demethylated metabolites of LAAM, particularly nor-LAAM, exhibit a significantly higher binding affinity and potency for the mu-opioid receptor compared to the parent compound.

Quantitative Binding Affinity Data

The following tables summarize the available in vitro binding affinity data for this compound and its metabolites at the mu, kappa, and delta opioid receptors. The data is presented as the inhibitor constant (Ki) and the half-maximal inhibitory concentration (IC50), which are measures of the drug's binding affinity and potency, respectively. Lower values indicate a higher affinity and potency.

| Compound | Receptor | Ki (nM) | IC50 (nM) |

| This compound (LAAM) | Mu (µ) | 740 | 100,000 |

| Kappa (κ) | Data not available | Data not available | |

| Delta (δ) | Data not available | Data not available | |

| nor-LAAM | Mu (µ) | 5.6 | 1.2 |

| Kappa (κ) | Data not available | Data not available | |

| Delta (δ) | Data not available | Data not available | |

| dinnor-LAAM | Mu (µ) | Data not available | Data not available |

| Kappa (κ) | Data not available | Data not available | |

| Delta (δ) | Data not available | Data not available |

Studies indicate that both nor-LAAM and dinnor-LAAM have a greater affinity for mu-opioid receptors than the parent compound, LAAM.[1] Furthermore, in vivo studies in dogs have shown that nor-LAAM is approximately nine times more potent than either LAAM or dinnor-LAAM in suppressing morphine withdrawal, an effect primarily mediated by the mu-opioid receptor.[2]

Experimental Protocols

The determination of in vitro binding affinities for opioid receptor ligands is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., LAAM or its metabolites) to displace a radioactively labeled ligand that is known to bind with high affinity and selectivity to a specific receptor subtype.

Detailed Methodology: Competitive Radioligand Binding Assay

1. Preparation of Receptor Membranes:

-

Cell Culture: Stably express the human mu, kappa, or delta opioid receptor in a suitable cell line (e.g., HEK293, CHO).

-

Membrane Isolation: Harvest the cells and homogenize them in a cold buffer solution. Centrifuge the homogenate to pellet the cell membranes. Wash the membrane pellet multiple times to remove endogenous substances that could interfere with the assay. Resuspend the final membrane preparation in an appropriate assay buffer.

2. Radioligand and Competitor Preparation:

-

Radioligand: Select a high-affinity, subtype-selective radioligand (e.g., [³H]DAMGO for mu, [³H]U-69,593 for kappa, [³H]DPDPE for delta). Prepare a stock solution of the radioligand at a known concentration.

-

Competitor: Prepare serial dilutions of the unlabeled test compounds (LAAM, nor-LAAM, dinnor-LAAM) over a wide concentration range.

3. Assay Incubation:

-

In a multi-well plate, combine the receptor membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the competitor compound.

-

Include control wells for:

-

Total Binding: Receptor membranes and radioligand only.

-

Non-specific Binding: Receptor membranes, radioligand, and a high concentration of a non-radioactive, high-affinity ligand for the same receptor to saturate all specific binding sites.

-

-

Incubate the plate at a controlled temperature for a sufficient period to reach binding equilibrium.

4. Separation of Bound and Free Radioligand:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the receptor membranes with the bound radioligand.

-

Wash the filters with ice-cold buffer to remove any unbound radioligand.

5. Quantification of Radioactivity:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity of each filter using a scintillation counter.

6. Data Analysis:

-

Specific Binding: Calculate by subtracting the non-specific binding from the total binding.

-

IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model to determine the IC50 value.

-

Ki Calculation: Convert the IC50 value to the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the opioid receptor signaling pathway and the experimental workflow of a competitive radioligand binding assay.

Caption: Opioid receptor signaling cascade initiated by agonist binding.

Caption: Workflow for determining in vitro binding affinity.

References

The Discovery and Initial Clinical Investigations of Levomethadyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (LAAM), a synthetic opioid agonist, emerged as a significant development in the pharmacotherapy of opioid dependence. Its unique pharmacokinetic profile, characterized by a long half-life, offered a less frequent dosing schedule compared to the standard treatment, methadone. This guide provides an in-depth technical overview of the discovery, mechanism of action, and pivotal initial clinical investigations of this compound, with a focus on the quantitative data and experimental methodologies that defined its early development.

Discovery and Preclinical Development

This compound is a synthetic opioid of the diphenylheptane class, structurally related to methadone. It was first synthesized in the 1940s during a search for analgesics with a long duration of action. Preclinical studies in various animal models demonstrated its potent µ-opioid receptor agonist activity and a significantly longer duration of action compared to morphine and methadone. This extended duration was attributed to its metabolism into two active metabolites, nor-LAAM and dinor-LAAM, which also possess potent opioid agonist activity.

Mechanism of Action

This compound and its active metabolites exert their effects primarily as full agonists at the µ-opioid receptor, a G-protein coupled receptor (GPCR).[1] The binding of LAAM to the µ-opioid receptor initiates a cascade of intracellular signaling events.

Signaling Pathway

The activation of the µ-opioid receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[1] This reduction in cAMP modulates the activity of various downstream protein kinases. Additionally, µ-opioid receptor activation leads to the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. It also inhibits N-type voltage-gated calcium channels, which reduces neurotransmitter release at the presynaptic terminal. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor desensitization and internalization, as well as initiating distinct signaling cascades.

References

The Biotransformation of Levomethadyl Acetate: A Technical Guide to the Genesis of its Active Metabolites, nor-LAAM and dinor-LAAM

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levomethadyl acetate (LAAM), a synthetic opioid, has historically been used for the management of opioid dependence. Its long duration of action is a key clinical feature, largely attributable to its extensive biotransformation into two pharmacologically active metabolites: nor-levomethadyl acetate (nor-LAAM) and dinor-levomethadyl acetate (dinor-LAAM). These metabolites are not only active but are more potent than the parent compound.[1][2] Understanding the intricacies of this metabolic pathway is crucial for drug development professionals and researchers in the fields of pharmacology and toxicology. This technical guide provides an in-depth overview of the biotransformation of LAAM, focusing on the enzymatic processes, quantitative kinetics, experimental methodologies for its study, and the relevant signaling pathways.

The primary route of LAAM metabolism is sequential N-demethylation, a process predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.[3][4] LAAM is first demethylated to nor-LAAM, which is subsequently demethylated to dinor-LAAM. This metabolic cascade is central to both the therapeutic efficacy and the pharmacokinetic profile of LAAM.

Biotransformation Pathway

The biotransformation of this compound is a two-step enzymatic process occurring primarily in the liver. The pathway involves the sequential removal of methyl groups from the tertiary amine of the LAAM molecule.

Quantitative Data

The biotransformation of LAAM and the subsequent metabolism of nor-LAAM are characterized by specific enzyme kinetics and pharmacokinetic parameters. The following tables summarize the available quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Enzyme Kinetics of LAAM and nor-LAAM N-demethylation in Human Liver Microsomes

| Substrate | Metabolite | Enzyme System | Km (µM) | Vmax (pmol/min/mg protein) |

| LAAM | nor-LAAM | Human Liver Microsomes | 19 and 600 | Not explicitly stated |

| nor-LAAM | dinor-LAAM | Human Liver Microsomes | 4 and 450 | Not explicitly stated |

| LAAM | nor-LAAM | Recombinant CYP3A4 | 6 and 1250 | Not explicitly stated |

| nor-LAAM | dinor-LAAM | Recombinant CYP3A4 | 0.2 and 530 | Not explicitly stated |

| Data from a study by Oda and Kharasch (2001) which showed biphasic kinetics, suggesting the involvement of multiple enzyme sites or conformations.[2] |

Table 2: Human Pharmacokinetic Parameters of LAAM, nor-LAAM, and dinor-LAAM After a Single Oral Dose

| Analyte | Dose | Tmax (hours) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (hours) |

| LAAM | 5 mg/70 kg | ~1.5 - 2 | Not specified | Not specified | 37.5 (first dose) to 46.8 (last dose) |

| nor-LAAM | 5 mg/70 kg | ~1 - 5 | Not specified | Not specified | 38.2 (first dose) to 64.6 (last dose) |

| dinor-LAAM | 5 mg/70 kg | ~6 - 10 | Not specified | Not specified | 168 (last dose) |

| Pharmacokinetic parameters can vary significantly between individuals and are dose-dependent. The half-life values are from a study involving multiple doses.[2][5] |

Experimental Protocols

The study of LAAM biotransformation typically involves in vitro experiments using human liver microsomes or recombinant CYP enzymes, followed by the quantification of the parent drug and its metabolites using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism of LAAM using Human Liver Microsomes

This protocol provides a representative workflow for assessing the N-demethylation of LAAM in a human liver microsomal system.

Detailed Steps:

-

Reagent Preparation:

-

Prepare a 0.1 M potassium phosphate buffer (pH 7.4).

-

Prepare a stock solution of LAAM in a suitable solvent (e.g., methanol or DMSO) and dilute to working concentrations in the phosphate buffer.

-

Prepare a NADPH regenerating system containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

-

Prepare a suspension of pooled human liver microsomes (e.g., 0.5 mg/mL) in the phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, combine the human liver microsome suspension and the LAAM working solution.

-

Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

-

Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume should be uniform for all samples.

-

Incubate the reaction mixture at 37°C with gentle agitation for various time points (e.g., 0, 5, 15, 30, and 60 minutes). A control incubation without the NADPH regenerating system should be included.

-

-

Reaction Termination and Sample Preparation:

-

At each time point, terminate the reaction by adding a volume of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog of LAAM or a structurally similar compound).

-

Vortex the samples vigorously to precipitate the microsomal proteins.

-

Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.

-

Quantification of LAAM, nor-LAAM, and dinor-LAAM by LC-MS/MS

Instrumentation:

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions (Representative):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a short run time (e.g., 5-10 minutes).

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometry Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

LAAM: Precursor ion → Product ion (specific m/z values to be determined based on the instrument and tuning).

-

nor-LAAM: Precursor ion → Product ion.

-

dinor-LAAM: Precursor ion → Product ion.

-

Internal Standard: Precursor ion → Product ion.

-

-

Optimization: The cone voltage, collision energy, and other MS parameters should be optimized for each analyte to achieve maximum sensitivity.

Data Analysis:

-

Generate a calibration curve by analyzing standards of known concentrations of LAAM, nor-LAAM, and dinor-LAAM.

-

Quantify the analytes in the experimental samples by comparing their peak areas to the calibration curve, normalized to the internal standard.

Signaling Pathway

LAAM and its active metabolites, nor-LAAM and dinor-LAAM, exert their pharmacological effects primarily by acting as agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). The activation of the µ-opioid receptor initiates a cascade of intracellular signaling events that ultimately lead to the analgesic and other effects associated with these compounds.

Upon binding of LAAM or its metabolites to the µ-opioid receptor, the inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. The Gβγ subunit can directly inhibit voltage-gated calcium channels, reducing neurotransmitter release, and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing hyperpolarization and decreased neuronal excitability. Additionally, signaling through the µ-opioid receptor can activate the mitogen-activated protein kinase (MAPK) cascade, which can influence gene expression and contribute to the long-term effects of opioid exposure.

Conclusion

The biotransformation of this compound to its more potent metabolites, nor-LAAM and dinor-LAAM, is a critical determinant of its pharmacological activity. This process, primarily driven by CYP3A4, follows a sequential N-demethylation pathway. A thorough understanding of the enzyme kinetics, pharmacokinetic profile, and the underlying signaling mechanisms is essential for the rational development and clinical application of related compounds. The experimental protocols outlined in this guide provide a framework for the in vitro investigation of this important metabolic pathway, enabling researchers to further elucidate the nuances of LAAM's disposition and action. The provided data and visualizations serve as a valuable resource for scientists and drug development professionals working in the field of opioid pharmacology.